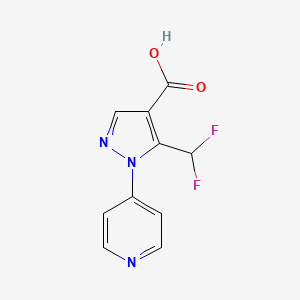

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQUJNVVPIWUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C_8H_7F_2N_3O_2

- CAS Number : 1275366-39-6

- Molecular Weight : 217.22 g/mol

Antifungal Activity

Research indicates that derivatives of pyrazole carboxylic acids, including this compound, exhibit antifungal properties. In one study, compounds with similar structures demonstrated significant efficacy against various phytopathogenic fungi, outperforming traditional fungicides like boscalid .

Anticancer Activity

The compound has shown potential in anticancer applications. In vitro studies have indicated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, certain analogs demonstrated growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblast cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The introduction of different substituents at specific positions on the pyrazole ring has been correlated with changes in potency against target enzymes and cell lines. For example:

| Substituent Position | Effect on Activity |

|---|---|

| N1 | Loss of antiproliferative activity when modified |

| Position 5 | Enhanced anti-inflammatory activity with phenyl fragments |

Case Study 1: Antifungal Efficacy

A series of pyrazole derivatives were synthesized and tested for their antifungal activity against seven phytopathogenic fungi. The compound exhibited superior inhibition compared to standard treatments, indicating its potential as a fungicide in agricultural applications .

Case Study 2: Anticancer Potential

In a comparative study involving various pyrazole derivatives, the compound was evaluated for its anticancer properties against a panel of human cancer cell lines. Results highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as a lead compound in the development of anticancer agents. Its structural features allow for interactions with various biological targets associated with cancer cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Fungicide Development

This compound has shown promise as a fungicide. Its efficacy against phytopathogenic fungi has been documented, suggesting its potential use in agricultural formulations.

Case Study : In field trials, formulations containing this compound demonstrated effective control over common plant pathogens such as Fusarium and Alternaria species, reducing crop losses significantly.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives are widely studied for their structural diversity and pharmacological relevance. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings and Trends

Substituent Effects on Bioactivity :

- The pyridin-4-yl group in the target compound enhances binding to biological targets (e.g., guanylate cyclase) due to its planar geometry and hydrogen-bonding capability .

- Trifluoromethyl groups (e.g., in ) improve metabolic stability but may increase hydrophobicity, reducing aqueous solubility.

Synthetic Utility :

- The target compound’s reactivity in amide coupling (via POCl₃/pyridine) is shared with analogs like 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , though trifluoromethyl analogs require harsher conditions .

Therapeutic vs. Agrochemical Use :

Métodos De Preparación

Substitution/Hydrolysis Reaction

- Reactants : An alpha, beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).

- Conditions : The ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) are dissolved in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

- Procedure : The 2,2-difluoroacetyl halide is added dropwise at low temperature to the solution. After the addition, alkaline hydrolysis is performed to yield the alpha-difluoroacetyl intermediate carboxylic acid.

- Molar Ratios : The molar ratio of 2,2-difluoroacetyl halide to alpha, beta-unsaturated ester to acid-binding agent is typically 1:0.95–0.98:1.0–1.5.

Condensation/Cyclization Reaction

- Catalyst : Sodium iodide or potassium iodide is added to the alpha-difluoroacetyl intermediate solution.

- Condensation : Aqueous methylhydrazine solution (40%) is added dropwise at low temperature (-30 to -20 °C) under nitrogen protection.

- Cyclization : After condensation, the reaction mixture is subjected to reduced pressure and temperature increase to promote cyclization.

- Isolation : Acidification with 2 mol/L hydrochloric acid to pH 1–2 precipitates the crude pyrazole carboxylic acid.

- Purification : Recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35–65% water) yields the pure product with high chemical purity (>99.5% by HPLC).

This method notably reduces isomer formation (e.g., 3- vs. 5-substituted isomers) and improves yield and purity compared to previous approaches.

Reaction Conditions and Yields

| Step | Conditions | Reagents/Amounts | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | Low temp, organic solvent, alkaline hydrolysis | 2,2-difluoroacetyl halide, alpha,beta-unsaturated ester, triethylamine | N/A | N/A | Formation of alpha-difluoroacetyl intermediate |

| Condensation/Cyclization | -30 to -20 °C, potassium iodide catalyst, methylhydrazine aqueous solution | Potassium iodide (0.6 eq), methylhydrazine (1.1 eq) | 75–80 | 99.3–99.6 | Recrystallization from aqueous alcohol |

Analytical and Purity Considerations

- Isomer Ratio : The process achieves a high ratio of desired 3-(difluoromethyl) isomer over the 5-(difluoromethyl) isomer, typically around 95:5 to 96:4.

- Purification : Multiple recrystallizations are avoided by optimizing solvent mixtures and reaction parameters.

- HPLC Analysis : High-performance liquid chromatography confirms chemical purity exceeding 99.3%.

Adaptation to this compound

While the patent primarily addresses the methyl-substituted pyrazole, similar synthetic logic applies to the pyridin-4-yl substitution. Literature suggests that palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to introduce the pyridin-4-yl group onto the pyrazole ring after initial pyrazole core formation. For example, 2-chloropyridin-3-amine derivatives have been used in palladium-catalyzed reactions to build related heterocyclic structures, indicating the feasibility of such coupling for pyridin-4-yl substitution.

Summary of Key Research Findings

- The two-step substitution/hydrolysis and condensation/cyclization method provides a robust, high-yielding route to difluoromethyl-pyrazole carboxylic acids with excellent purity.

- Use of potassium iodide as a catalyst and controlled low-temperature addition of methylhydrazine are critical to minimizing isomer formation.

- Recrystallization from aqueous alcohol mixtures efficiently purifies the product.

- Cross-coupling methods can be incorporated to introduce pyridin-4-yl substituents post-pyrazole formation, enabling the synthesis of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.